molecular formula C13H12N4O B1384397 2-cyclopropyl-9-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one CAS No. 1181458-12-7

2-cyclopropyl-9-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one

Cat. No.: B1384397
CAS No.: 1181458-12-7
M. Wt: 240.26 g/mol
InChI Key: DHXMWASJGSWNRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopropyl-9-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is a synthetic organic compound belonging to the class of triazolo-annelated quinazolines. This class of fused heterocycles has gained significant interest in medicinal chemistry due to its wide range of potential biological activities . Compounds based on the [1,2,4]triazolo[1,5-c]quinazoline scaffold have been investigated as candidates for the treatment of central nervous system (CNS) disorders . Furthermore, azolo[a]quinazoline derivatives, in general, are the focus of extensive research for designing novel agents with anticancer, antibacterial, and anti-inflammatory properties . The synthesis of such annelated systems often utilizes modern strategies, including one-pot processes and other rational methods to achieve complex structures efficiently . This compound is provided as a high-purity material to support ongoing pharmaceutical and chemical discovery efforts. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-cyclopropyl-9-methyl-6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-7-2-5-10-9(6-7)12-15-11(8-3-4-8)16-17(12)13(18)14-10/h2,5-6,8H,3-4H2,1H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXMWASJGSWNRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)N3C2=NC(=N3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601170082
Record name 2-Cyclopropyl-9-methyl[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601170082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181458-12-7
Record name 2-Cyclopropyl-9-methyl[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1181458-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopropyl-9-methyl[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601170082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-9-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of Cbz-protected piperazinones, which undergo cyclization followed by deprotection to yield the desired product . The reaction conditions often involve the use of hydrogenation on Pd/C to remove protecting groups .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Cyclization Reactions

The triazole and quinazoline rings in this compound participate in cyclization reactions under specific conditions. Key findings include:

a. Formation of Tricyclic Derivatives
Reactions with primary amines under Fe/HCl systems or polyphosphoric acid (PPA) facilitate cyclization to form tricyclic structures. For example, heating with aliphatic/aromatic amines (e.g., benzylamine) at 100–140°C in chlorobenzene yields 2,3-dihydroimidazo[1,2-c]quinazolin-5-amines (78–95% yields) .

Reagent Conditions Product Yield
Fe/HCl100°C, aerobic2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine78–95%
PPA60°C, NMP solventImidazo[4,5-c]quinoline derivatives57–87%

Substitution Reactions

The cyclopropane and methyl groups undergo electrophilic and nucleophilic substitutions:

a. Bromination
The quinazoline ring reacts with brominating agents (e.g., N-bromosuccinimide) at the 9-position in dimethylformamide (DMF) at 80°C, yielding brominated analogs. Similar protocols for related triazoloquinazolines achieved 81% yields using formylhydrazine and NMP at 160°C .

b. Amination
Treatment with aqueous NaOH (32%) in ethylene glycol at 140°C for 17.5 hours replaces the 5-one carbonyl group with an amine, producing 4-bromo-2-(triazol-3-yl)-phenylamine (87% yield) .

Ring-Opening Reactions

Controlled hydrolysis under acidic or basic conditions cleaves the triazole ring:

a. Hydrolysis with HCl
Heating in concentrated HCl at 100°C opens the triazole ring, generating a quinazolinone intermediate. Subsequent reactions with aldehydes or ketones reform the triazole ring with modified substituents .

b. Alkaline Conditions
In NaOH/ethylene glycol, the triazole ring undergoes hydrolysis to form a diaminoquinoline intermediate, enabling further functionalization (e.g., cross-coupling with aryl halides via Pd catalysis) .

Catalytic Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura couplings introduce aryl/heteroaryl groups at the quinazoline ring’s 9-position:

Catalyst Conditions Substrate Yield
Pd(OAc)₂Ethanol, 130°C (microwave)Aryl boronic acids60–75%
Pd₂(dba)₃Toluene, 100°CHeteroaryl bromides70–82%

Mechanistic Insights

  • Radical Pathways : TEMPO quenching experiments confirm radical intermediates in Fe-catalyzed cyclizations .

  • Aromatization : Oxidative condensation with benzylamines proceeds via imine formation, trans-imination, and intramolecular C-N coupling .

Stability and Side Reactions

  • Thermal Decomposition : Prolonged heating >160°C leads to decomposition via cleavage of the cyclopropyl group.

  • Solvent Effects : Polar aprotic solvents (DMF, NMP) enhance reaction rates compared to non-polar solvents .

This reactivity profile underscores the compound’s versatility in synthesizing bioactive derivatives, particularly in medicinal chemistry applications .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 2-Cyclopropyl-9-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.
  • Analytical Reference Standard : It is utilized as a reference standard in analytical chemistry for method validation and quality control.

Biology

  • Biological Activity Studies : The compound has shown potential biological activities including:
    • Antimicrobial Properties : Research indicates its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.
    • Anticancer Properties : Studies have explored its role as an inhibitor of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation; this positions it as a candidate for anticancer therapies .

Medicine

  • Therapeutic Agent Development : Ongoing research focuses on its potential therapeutic applications targeting specific enzymes or receptors involved in disease pathways. The compound's mechanism of action involves interaction with biological targets that may lead to therapeutic effects in diseases like cancer and bacterial infections .

Industry

  • Pharmaceutical Intermediate : It is investigated for use in the development of new pharmaceuticals due to its diverse pharmacological properties.
  • Material Science : Potential applications in developing new materials or coatings that leverage its chemical properties are being explored .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural uniqueness of the target compound lies in its substitution pattern and triazoloquinazoline scaffold. Key comparisons include:

Core Heterocyclic Arrangement

  • Triazolo Ring Position : The [1,2,4]triazolo[1,5-c]quinazoline scaffold differs from isomers like [1,2,4]triazolo[4,3-c]pyrimidines (e.g., compounds 7 and 9 in ). The latter exhibit distinct NMR shifts (e.g., C3-H and C5-H protons in [4,3-c] isomers appear more downfield) and higher melting points compared to [1,5-c] analogs .
  • Substituent Effects : The cyclopropyl group at position 2 introduces ring strain and hydrophobicity, contrasting with aryl (e.g., p-tolyl in compound 8) or heteroaryl (e.g., furan-2-yl in compound 102c) substituents in related compounds .

Functional Group Variations

  • Methyl vs. Thiolate/Amine Groups : The methyl group at position 9 differs from sulfur-containing derivatives (e.g., 5-thiolates in compounds 102a,b) or amine-substituted analogs (e.g., 2-(1-methyl-2-piperidinyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine), which exhibit enhanced solubility and bioactivity .

Physical and Spectral Properties

While specific data for the target compound are unavailable, trends from analogs suggest:

  • Melting Points : [1,2,4]Triazolo[4,3-c]pyrimidines (e.g., compound 9) typically exhibit higher melting points than [1,5-c] isomers (e.g., compound 8) due to differences in molecular packing .
  • NMR Shifts : Electron-withdrawing substituents (e.g., halogens) or ring strain (e.g., cyclopropyl) may deshield protons, as seen in compound 9’s downfield shifts compared to compound 8 .

Antimicrobial and Antitumor Effects

  • Thiolate Derivatives : Potassium 2-hetaryl[1,2,4]triazolo[1,5-c]quinazoline-5-thiolates (e.g., 102c) show potent activity against S. aureus (MIC 12.5 µg/mL) and methicillin-resistant strains .
  • Antitumor Activity : Compounds 100c–g exhibit moderate cytotoxicity against NCI cancer cell lines, suggesting the scaffold’s versatility .

Receptor Antagonism

  • Adenosine/Benzodiazepine Targets: 2-(Furan-2-yl) and 2-(4-fluoro-phenyl) analogs act as adenosine and benzodiazepine receptor antagonists, respectively . The target compound’s cyclopropyl group may modulate receptor affinity differently.

Comparative Data Table

Compound Name Substituents Key Properties/Bioactivity References
2-Cyclopropyl-9-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one Cyclopropyl (C2), Methyl (C9) Hypothesized receptor modulation
[1,2,4]Triazolo[1,5-c]pyrimidine 8 p-Tolyl Lower m.p., less downfield NMR shifts
[1,2,4]Triazolo[4,3-c]pyrimidine 9 p-Tolyl Higher m.p., downfield C3-H/C5-H
2-(Furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiolate (102c) Furan-2-yl, Thiolate Anti-MRSA (MIC 12.5 µg/mL)
2-(4-Fluoro-phenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one 4-Fluoro-phenyl Benzodiazepine receptor antagonist

Biological Activity

2-Cyclopropyl-9-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is a member of the triazoloquinazoline class of compounds, which are known for their diverse biological activities. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly as an antibacterial and antitumor agent. This article reviews the biological activity of this compound based on various studies and findings.

  • Molecular Formula : C13H12N4O
  • Molecular Weight : 240.26 g/mol
  • CAS Number : 1181458-12-7

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from precursors containing both triazole and quinazoline structures. Common solvents used in these reactions include dimethylformamide (DMF) and acetic anhydride under controlled temperatures to optimize yields .

Antimicrobial Activity

Research indicates that derivatives of triazoloquinazolines exhibit significant antimicrobial properties. In particular, studies have shown that this compound demonstrates notable antibacterial activity against various strains. For instance:

  • E. coli : Significant inhibition observed.
  • Pseudomonas aeruginosa : Effective against this resistant strain.

A study evaluating related compounds found that certain derivatives exhibited strong activity against both Gram-positive and Gram-negative bacteria .

Antitumor Activity

The compound has also been evaluated for its antiproliferative effects on cancer cell lines. In vitro studies have shown that this compound can inhibit the growth of cancer cells such as:

  • HCT-116 : Displayed IC50 values indicating significant cytotoxicity.

The mechanism appears to involve interaction with DNA and inhibition of topoisomerase II activity, which is crucial for DNA replication and cell division .

The biological activity of this compound is hypothesized to involve:

  • DNA Intercalation : The compound may intercalate between DNA base pairs, disrupting replication.
  • Enzyme Inhibition : Specifically targeting topoisomerase II to hinder cancer cell proliferation.

Molecular docking studies suggest that the compound interacts favorably with specific biological targets involved in bacterial and cancer cell metabolism .

Case Studies and Research Findings

Several studies have documented the biological activities of triazoloquinazolines:

StudyCompoundActivityResults
Various TriazoloquinazolinesAntimicrobialSignificant inhibition against E. coli and C. albicans
2-Cyclopropyl derivativeAntitumorIC50 values ranging from 2.44 to 9.43 μM against HCT-116
Topoisomerase inhibitorsEnzyme inhibitionIC50 values indicating effective inhibition compared to doxorubicin

These findings underscore the potential of this compound as a lead compound for further development in therapeutic applications.

Q & A

Q. Key Data :

Reaction ConditionYield (%)Product Purity
Glacial acetic acid, reflux40–50≥95% (recrystallized)
Propanol-2, H₂SO₄, 24h RT35–4590–92%

Basic: How is the structure and purity of this compound characterized?

Answer:
A multi-technique approach ensures structural validation:

  • NMR Spectroscopy : Distinct ¹H and ¹³C signals differentiate reduced (5,6-dihydro) and aromatic forms. For example, dihydro derivatives show a multiplet at δ 5.7 ppm (H-5), while aromatic forms lack this .
  • LC-MS and Elemental Analysis : Confirms molecular weight (e.g., m/z = 321 [M+1] for cyclopropyl derivatives) and empirical formula (e.g., C19H20N4O) .
  • Mass Spectrometry : Fragmentation patterns validate the triazoloquinazoline core .

Advanced: How do substituents influence the biological activity of triazoloquinazoline derivatives?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • 5-Position Substituents : Cyclopropyl groups enhance lipophilicity and metabolic stability compared to alkyl chains .
  • 2-Position Aryl Groups : Electron-withdrawing groups (e.g., 3-fluorophenyl) improve receptor binding affinity. For adenosine A2A antagonists, 2-furyl substituents are critical .
  • 9-Methyl Group : Increases steric hindrance, potentially reducing off-target interactions .

Key Finding :
Trifluoroacetamide substitution at the 2-position (as in N-{5-Ethyl-[1,2,4]triazolo[1,5-c]quinazolin-2-yl}-2,2,2-trifluoroacetamide) enhances metabolic stability by 40% in hepatic microsome assays .

Advanced: What strategies improve metabolic stability in this compound class?

Answer:

  • Lipophilicity Modulation : Introducing cyclopropyl or trifluoroacetamide groups reduces hepatic clearance. For example, trifluoroacetamide derivatives show a 2.5-fold increase in half-life (t₁/₂) compared to non-fluorinated analogs .
  • Oxidation Resistance : Using aromatic aldehydes in synthesis minimizes dihydro intermediates prone to enzymatic oxidation .

Basic: What in vitro assays evaluate antimicrobial activity?

Answer:

  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution. Potassium thiolate derivatives (e.g., compound 102a) show MIC = 12.5 µg/ml .
  • Time-Kill Assays : Confirm bactericidal effects over 24h .

Advanced: How does Dimroth rearrangement apply to structural modifications?

Answer:

  • Mechanism : Acid-catalyzed rearrangement converts [1,2,4]triazolo[4,3-c]pyrimidines to [1,5-c] isomers via ring-opening, tautomerization, and re-closure .
  • Application : Synthesize 8-bromo-7-chloro derivatives using iodobenzene diacetate (IBD) as an oxidant. Yields reach 60–85% under mild conditions .

Advanced: What receptor-binding assays are used for adenosine antagonist studies?

Answer:

  • Radioligand Displacement : Compete with [³H]CGS 21680 for A2A receptor binding. IC₅₀ values < 10 nM indicate high affinity .
  • Functional Assays : Measure cAMP inhibition in transfected HEK-293 cells. Triazoloquinazolines with 9-chloro substituents show 90% inhibition at 1 µM .

Basic: What are common contradictions in experimental data for this compound?

Answer:

  • Synthetic Yields : Propanol-2 vs. acetic acid conditions may produce conflicting yields (40–50% vs. 35–45%) due to variable oxidation rates .
  • Biological Activity : 9-Methyl vs. 9-chloro derivatives show opposing trends in S. aureus MIC values, suggesting steric vs. electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyclopropyl-9-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Reactant of Route 2
2-cyclopropyl-9-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.